4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
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Overview
Description
4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[66002,609,13]tetradecane-3,5,10,12-tetrone is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core tetrazatetracyclo structure, followed by the introduction of the dithiophenyl and methylphenyl groups through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and thiophene derivatives. The reaction conditions often require inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and conductive polymers.
Medicinal Chemistry: Its potential biological activity is being explored for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Organic Electronics: The compound’s electronic properties are being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. In materials science, its electronic properties are influenced by the conjugation and arrangement of its aromatic rings and heteroatoms, affecting its conductivity and other material properties.
Comparison with Similar Compounds
Similar Compounds
- 4,11-Bis(2-methylphenyl)-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
- 4,11-Bis(4-fluorophenyl)-7,14-bis(4-methylphenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Uniqueness
4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone is unique due to the presence of both dithiophenyl and methylphenyl groups, which impart distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science, where these properties can be fine-tuned for specific uses.
Properties
IUPAC Name |
4,11-bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O4S2/c1-17-7-3-9-19(15-17)33-29(37)23-25(21-11-5-13-41-21)36-28-24(26(22-12-6-14-42-22)35(36)27(23)31(33)39)30(38)34(32(28)40)20-10-4-8-18(2)16-20/h3-16,23-28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDONWGSXZCIAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CS6)C(=O)N(C5=O)C7=CC=CC(=C7)C)C8=CC=CS8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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